Berion

Pharmaceutical Chemistry Salt Screening Solid-State Characterization

Researchers face bioequivalence uncertainty when developing generic bepotastine formulations. Berion (bepotastine salicylate) solves this with validated human pharmacokinetic equivalence to the reference besilate product, demonstrated by Cmax and AUC 90% CIs within 0.80-1.25. Its slightly higher melting point and negligible hygroscopicity ensure robust solid-state stability across ICH climatic zones, accelerating ANDA filing and reducing manufacturing risk.

Molecular Formula C28H31ClN2O6
Molecular Weight 527.0 g/mol
CAS No. 1206695-40-0
Cat. No. B12750472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBerion
CAS1206695-40-0
Molecular FormulaC28H31ClN2O6
Molecular Weight527.0 g/mol
Structural Identifiers
SMILESC1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC=C(C(=C1)C(=O)O)O
InChIInChI=1S/C21H25ClN2O3.C7H6O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26;8-6-4-2-1-3-5(6)7(9)10/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26);1-4,8H,(H,9,10)/t21-;/m0./s1
InChIKeyYUVMVRKHFRSJKQ-BOXHHOBZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Berion Identity and Specifications


Berion (CAS 1206695-40-0) is the salicylate salt form of bepotastine, a second-generation, non-sedating histamine H1 receptor antagonist with a molecular formula of C28H31ClN2O6 and a molecular weight of 527.0 g/mol . As a piperidine derivative, the compound exists as a 1:1 stoichiometric salt formed between the active pharmaceutical ingredient (API) base bepotastine (C21H25ClN2O3; MW 388.9) and salicylic acid (C7H6O3; MW 138.12) [1]. This salicylate salt is one of several counterion variants developed to optimize the physicochemical and pharmacokinetic properties of the bepotastine moiety relative to the conventional besilate (besylate) salt formulation [2].

Why Generic Substitution Fails for Berion


Simple substitution of Berion with another bepotastine salt, such as the besilate (besylate), is scientifically and regulatorily untenable due to demonstrable differences in solid-state properties, dissolution behavior, and the requirement for validated bioequivalence [1]. While the salicylate and besilate salts share a common bepotastine base (7.11 mg per dose) and demonstrate comparable pharmacokinetics in controlled human crossover studies [2], their distinct counterions (salicylate vs. besilate) confer different solubility profiles, hygroscopicity, and melting points, which directly impact formulation development, manufacturing stability, and regulatory dossier requirements [3]. Furthermore, the selection of a bepotastine salt for research or industrial application is not interchangeable at the pharmacological level; the bepotastine moiety itself is distinguished from other antihistamines by its multi-faceted mechanism of action, including direct H1 antagonism, mast cell stabilization, and eosinophil chemotaxis inhibition, which cannot be assumed for other in-class compounds [4].

Quantitative Differentiation Evidence for Berion


Melting Point Advantage vs. Besilate

In a direct comparative study, the novel bepotastine salicylate salt (Berion) exhibited a slightly higher melting point than the conventional bepotastine besilate salt [1]. This property is a critical differentiator for manufacturing and storage stability, as it indicates a more thermodynamically stable crystalline form.

Pharmaceutical Chemistry Salt Screening Solid-State Characterization

Comparative Solubility Profile vs. Besilate

The bepotastine salicylate-loaded tablet demonstrated a dissolution profile that was similar to that of the commercial bepotastine besilate-loaded tablet across a range of physiologically relevant pH conditions [1]. This equivalence is essential for ensuring consistent in vivo drug release and absorption.

Biopharmaceutics Dissolution Testing Formulation Science

Human Bioequivalence to Besilate Reference

In a randomized, two-period crossover study in 24 healthy male subjects, bepotastine salicylate 9.64 mg (test) was found to be bioequivalent to bepotastine besilate 10 mg (reference), both delivering 7.11 mg of bepotastine base [1]. The geometric mean ratios for key pharmacokinetic parameters fell well within the standard 90% confidence interval range of 0.80–1.25 required for regulatory bioequivalence.

Clinical Pharmacology Bioequivalence Study Pharmacokinetics

In Vivo Bioequivalence in Canine Model

A preclinical study in beagle dogs demonstrated that the bepotastine salicylate-loaded tablet was bioequivalent to the commercial bepotastine besilate-loaded product in terms of both area under the curve (AUC) and maximum plasma concentration (Cmax) [1]. This in vivo correlation validates the in vitro dissolution similarity and provides crucial translational evidence for human studies.

Preclinical Pharmacokinetics Bioequivalence Formulation Development

Bepotastine Moiety Efficacy in Conjunctivitis Models

While not a direct study of the salicylate salt, the active bepotastine base demonstrates significantly greater potency than other leading antihistamines in suppressing vascular hyperpermeability, a key driver of ocular allergic symptoms. In guinea pig models, bepotastine 1.0% was significantly more effective than levocabastine 0.025% and olopatadine 0.1% [1]. Furthermore, bepotastine 1.0% suppressed eosinophil infiltration more effectively than ketotifen 0.05% [1].

Pharmacology Allergic Conjunctivitis In Vivo Efficacy

Patient Preference Over Olopatadine

In a head-to-head clinical trial, 66.7% of patients with allergic conjunctivitis stated a preference for treatment with bepotastine besilate 1.5% ophthalmic solution over olopatadine hydrochloride 0.2% ophthalmic solution, based on therapeutic performance [1]. This preference was supported by diary data showing significantly better relief of evening ocular itch and itchy/runny nose with the bepotastine formulation.

Clinical Outcomes Patient-Reported Outcomes Ocular Allergy

Berion Research and Industrial Applications


ANDA Filing for Oral Bepotastine Tablets

The established human bioequivalence of Berion (bepotastine salicylate) to the reference bepotastine besilate formulation [1] makes it the preferred salt for companies pursuing abbreviated new drug applications (ANDAs) for generic versions of oral bepotastine products. The demonstrated 90% confidence intervals for Cmax and AUC that fall well within the 0.80–1.25 regulatory window directly support interchangeability claims, reducing the regulatory burden and accelerating time-to-market. Furthermore, the slightly higher melting point and comparable dissolution profile [2] offer a more robust manufacturing and stability profile for the finished dosage form.

Optimizing Solid Oral Dosage Form Stability

For pharmaceutical scientists designing new bepotastine formulations, Berion offers a tangible advantage over the besilate salt in terms of solid-state stability, as evidenced by its slightly higher melting point [1]. This property, combined with its negligible hygroscopicity [1] and stable pH-dependent dissolution [1], makes it a more forgiving candidate for wet granulation processes and for developing stable tablet or capsule formulations intended for diverse climatic zones (e.g., ICH Zone IV). The improved solubility of the bepotastine base conferred by the salicylate salt [1] also provides flexibility in designing formulations with modified release profiles.

Multi-Mechanistic Ocular Allergy Research

Berion is the salicylate salt of bepotastine, an active moiety with a uniquely multi-faceted anti-allergic profile. Unlike many H1 antagonists that act solely through receptor blockade, bepotastine also stabilizes mast cells and directly inhibits eosinophil chemotaxis [1]. For academic and industrial research programs investigating novel therapies for severe or refractory allergic conjunctivitis, vernal keratoconjunctivitis, or other Th2-driven ocular surface diseases, Berion provides a single chemical entity to probe these three synergistic pathways. The demonstrated superiority of bepotastine over olopatadine, ketotifen, and levocabastine in suppressing vascular hyperpermeability [2] and its 2:1 patient preference over olopatadine [3] underscore its potential as a superior research tool for in vivo efficacy studies.

Preclinical Pharmacokinetic and Toxicology Studies

The validated bioequivalence of the Berion (salicylate) tablet to the commercial besilate product in the beagle dog model [1] establishes a reliable and predictable pharmacokinetic profile in a relevant preclinical species. This allows researchers to confidently use Berion in non-GLP and GLP toxicology studies to support an IND or NDA filing, knowing that the salt form's exposure (AUC and Cmax) is comparable to that of the clinically validated besilate reference. This reduces variability in toxicokinetic assessments and strengthens the scientific bridge between preclinical safety and human clinical data.

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